Product packaging for Cdk2/Cyclin Inhibitory Peptide I(Cat. No.:)

Cdk2/Cyclin Inhibitory Peptide I

Cat. No.: B1150339
M. Wt: 2571.05
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclin-Dependent Kinase (CDK) Family Functions in Cell Cycle Regulation

CDK2/Cyclin E Complex in G1-S Phase Transition Mechanisms

The transition from the G1 phase, a period of cell growth, to the S phase, where DNA replication occurs, is a critical checkpoint in the cell cycle. The CDK2/cyclin E complex is a key driver of this transition. nih.govmdpi.com The levels of cyclin E begin to rise in late G1, leading to the activation of CDK2. youtube.com This complex then phosphorylates several key proteins, including the retinoblastoma protein (Rb). youtube.com Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, effectively pushing the cell into the S phase. youtube.comyoutube.com The activity of the CDK2/cyclin E complex is tightly regulated, and its maximal activity is observed at the G1/S boundary. nih.gov Overexpression of cyclin E can shorten the G1 phase and accelerate entry into the S phase. nih.gov

CDK2/Cyclin A Complex in S Phase Progression and DNA Replication

Once the cell enters the S phase, the CDK2/cyclin A complex takes center stage. Cyclin A levels increase at the onset of the S phase and it forms a complex with CDK2. nih.govreactome.org This complex is crucial for the progression of DNA replication. It phosphorylates various substrates involved in the initiation and elongation of DNA synthesis, ensuring that the entire genome is accurately duplicated. youtube.comreactome.org The CDK2/cyclin A complex also plays a role in preventing re-replication of DNA within the same cell cycle by inhibiting the assembly of new pre-replication complexes. youtube.comyoutube.com Furthermore, the CDK2/cyclin A complex has been implicated in the transition from S phase to G2 phase and in regulating the timing of entry into mitosis. nih.govnih.gov

Regulation of CDK2 Activity through Cyclin Binding and Post-Translational Modifications

The activity of CDK2 is not solely dependent on its binding to cyclins E and A. It is also subject to a multi-layered regulatory system involving post-translational modifications, primarily phosphorylation. For CDK2 to become fully active, it must be phosphorylated on a specific threonine residue (Thr160) within its activation loop, or T-loop, by the CDK-activating kinase (CAK). nih.govnih.gov Conversely, phosphorylation at other sites, such as threonine 14 (Thr14) and tyrosine 15 (Tyr15), by kinases like Wee1, has an inhibitory effect. nih.govnih.gov These inhibitory phosphorylations prevent premature activation of the CDK2/cyclin complex. The removal of these inhibitory phosphates by phosphatases like Cdc25 is a critical step in activating CDK2 at the appropriate time in the cell cycle. reactome.orgnih.gov Furthermore, CDK activity can be modulated by the binding of cyclin-dependent kinase inhibitor proteins (CKIs), which act as "brakes" on the cell cycle. wikipedia.org

Regulator Effect on CDK2 Activity Mechanism
Cyclin EActivationBinds to CDK2 to promote G1-S transition. nih.govmdpi.com
Cyclin AActivationBinds to CDK2 to promote S phase progression. nih.govreactome.org
CAK (CDK-activating kinase)ActivationPhosphorylates Thr160 in the CDK2 activation loop. nih.govnih.gov
Wee1 KinaseInhibitionPhosphorylates Thr14 and Tyr15 of CDK2. nih.gov
Cdc25 PhosphataseActivationRemoves inhibitory phosphates from Thr14 and Tyr15. reactome.org
CKIs (Cyclin-Dependent Kinase Inhibitors)InhibitionBind to and inactivate CDK2/cyclin complexes. wikipedia.org

Aberrant CDK2/Cyclin Activity in Pathological States

Given the central role of CDK2 in controlling cell proliferation, it is not surprising that its dysregulation is frequently observed in various diseases, most notably cancer.

Dysregulation of CDK2 in Uncontrolled Cellular Proliferation

In many human cancers, the intricate regulatory mechanisms that control CDK2 activity are disrupted, leading to its hyperactivity. nih.gov This aberrant activation of CDK2 can drive cells to bypass normal checkpoints and proliferate uncontrollably. allenpress.com Mutations in genes that encode for CDKs, cyclins, or their inhibitors can all contribute to this dysregulation. nih.gov For instance, mutations that lead to the overexpression of cyclins or the inactivation of CKIs can result in the constitutive activation of CDK2, promoting tumor growth. nih.govmdpi.com The unregulated activity of CDK2 can lead to premature entry into the S phase, genomic instability, and a failure to properly repair DNA damage, all of which are hallmarks of cancer. allenpress.com

Association of Cyclin E/A Overexpression with Disease Progression

The overexpression of both cyclin E and cyclin A has been linked to the progression and poor prognosis of several types of cancer. nih.govnih.gov Amplification of the genes encoding these cyclins is a common mechanism leading to their increased levels in tumor cells. nih.gov

Cyclin E Overexpression: Elevated levels of cyclin E are frequently found in a wide range of human malignancies, including breast, ovarian, endometrial, and esophagogastric cancers. nih.govnih.gov This overexpression is often associated with more aggressive tumors and a worse clinical outcome. nih.gov In cancer cells, deregulated cyclin E can lead to genomic instability by causing stress during DNA replication and defects in mitosis. nih.gov Furthermore, cyclin E overexpression has been implicated in resistance to certain cancer therapies. nih.govpnas.org

Cyclin A Overexpression: Similarly, the overexpression of cyclin A has been correlated with a poor prognosis in cancers such as breast and prostate cancer. nih.gov Increased levels of cyclin A can contribute to uncontrolled cell division and may be involved in tumor invasion and metastasis. nih.gov

Cyclin Associated Cancers Consequences of Overexpression
Cyclin EBreast, Ovarian, Endometrial, Esophagogastric nih.govnih.govAggressive disease, poor prognosis, genomic instability, therapy resistance nih.govnih.govpnas.org
Cyclin ABreast, Prostate nih.govPoor prognosis, uncontrolled cell division, potential for invasion and metastasis nih.gov

Rationale for Targeting CDK2/Cyclin Complexes in Therapeutic Strategies

CDK2 as a Validated Therapeutic Target in Proliferative Diseases

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. patsnap.comnih.gov It forms complexes with cyclin E and cyclin A to phosphorylate key substrates, most notably the retinoblastoma protein (Rb). patsnap.comnih.gov Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby committing the cell to enter the S phase. numberanalytics.comyoutube.com

In many human cancers, the CDK2 pathway is frequently dysregulated, leading to aberrant cell proliferation. tandfonline.comnih.govnih.gov Overexpression of CDK2 and its cyclin partners, or the loss of endogenous inhibitors, results in sustained proliferative signaling. tandfonline.comelgenelim.com This makes CDK2 an attractive and validated therapeutic target for the treatment of various proliferative diseases, including cancer. patsnap.comelgenelim.comnih.gov Studies have shown that inhibiting CDK2 can halt the growth of cancer cells and may be particularly effective in tumors with specific genetic alterations, such as amplification of the CCNE1 gene (which encodes cyclin E1). elgenelim.comnih.gov For instance, in glioblastoma, high CDK2 expression is linked to poor prognosis and radioresistance, and its inhibition can attenuate tumor growth. nih.gov

Advantages of Non-ATP Competitive Inhibition for Enhanced Selectivity

A significant challenge in developing CDK inhibitors has been achieving selectivity, as the ATP-binding pocket is highly conserved among the different CDK family members and other kinases. nih.govnih.gov Early CDK inhibitors were primarily ATP-competitive, leading to off-target effects and toxicity. nih.govnih.govelgenelim.com

Non-ATP competitive inhibitors, such as Cdk2/Cyclin Inhibitory Peptide I, offer a promising alternative by targeting other sites on the CDK2/cyclin complex. nih.govresearchgate.net These inhibitors can disrupt the protein-protein interaction between CDK2 and its cyclin partner or interfere with substrate binding. nih.govacs.org This mode of inhibition provides a basis for enhanced selectivity, as the targeted regions outside the ATP-binding site are less conserved among different kinases. nih.gov By not competing with the high intracellular concentrations of ATP, non-ATP competitive inhibitors can potentially achieve greater efficacy and a better safety profile. nih.govnih.gov Research into short peptides that mimic the cyclin-binding motif has demonstrated the feasibility of this approach, leading to highly selective inhibition of CDK2 activity. nih.govacs.org

Interactive Data Table: Representative CDK Inhibitors and their Targets

Compound NameType of InhibitionPrimary CDK Targets
Flavopiridol (Alvocidib)ATP-competitiveCDK1, CDK2, CDK4, CDK6, CDK9 mdpi.comnih.gov
Roscovitine (Seliciclib)ATP-competitiveCDK2, CDK5, CDK7, CDK9 mdpi.com
MilciclibATP-competitiveCDK1, CDK2, CDK4, CDK5 nih.gov
PF-06873600ATP-competitiveCDK2, CDK4, CDK6 youtube.com
Homoharringtonine (HHT)Non-ATP competitive (disrupts CDK2/cyclin interaction)CDK2 nih.govnih.gov
This compoundNon-ATP competitiveCDK2 nih.gov

Properties

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Origin of Product

United States

Structural Biology and Rational Design of Cdk2/cyclin Inhibitory Peptides

Elucidation of Peptide-Protein Interaction Interfaces

Understanding the precise molecular interactions at the interface between inhibitory peptides and the Cdk2/Cyclin complex is fundamental to the rational design of potent and selective inhibitors. Researchers have focused on two primary regions for peptide inhibitor binding: the Cyclin Binding Groove (CBG) and allosteric sites distant from the kinase active site.

The cyclin binding groove is a critical recognition site for the recruitment of substrates and endogenous inhibitor proteins like p21 and p27. mdpi.comacs.org Peptides derived from the cyclin-binding motifs of these natural inhibitors have been instrumental in elucidating the key interactions necessary for binding.

Structure-activity relationship (SAR) studies on octapeptides derived from proteins such as p21 have provided detailed insights into the critical determinants for binding to the cyclin groove. acs.orgmdpi.com These studies have highlighted the importance of both electrostatic and hydrophobic interactions. For instance, the binding of the peptide RRLIF to the cyclin A groove involves significant contributions from its basic residues. The arginine residues form ion pairing interactions with acidic regions of the cyclin. acs.org Replacing the guanidinium (B1211019) group of a key arginine residue with the non-charged isosteric residue citrulline resulted in a substantial decrease in inhibitory potency, confirming the critical role of this electrostatic interaction. acs.org

Furthermore, two hydrophobic pockets within the cyclin groove accommodate the C-terminal hydrophobic residues of the inhibitory peptides, such as the LIF and LFG motifs. acs.org The interaction of these hydrophobic side chains with the pockets is a major contributor to the binding affinity. For example, the tertiary structure of CDK2/cyclin A in complex with the peptide RRLIF shows the leucine (B10760876) and phenylalanine side chains deeply embedded within these hydrophobic pockets on the cyclin A surface. acs.org

Key Peptide Residue TypeInteracting Region on CyclinType of InteractionReference
Basic (e.g., Arginine)Acidic region of the CBGIon pairing, Electrostatic acs.org
Hydrophobic (e.g., Leucine, Phenylalanine)Hydrophobic pockets in the CBGHydrophobic interactions acs.org

In addition to the cyclin binding groove, researchers have identified and explored allosteric binding sites on the Cdk2/Cyclin complex as alternative targets for peptide inhibitors. plos.orgmdpi.com These sites are spatially distinct from the ATP-binding pocket and the CBG, offering a novel mechanism for inhibiting kinase activity. plos.orgmdpi.com

One such allosteric pocket is located near the interface of the Cdk2/Cyclin complex and the T-loop of Cdk2. plos.org Short peptides have been designed to target this non-catalytic pocket. Upon binding, these peptides can allosterically weaken the Cdk2/Cyclin complex formation and reduce its kinase activity. plos.org Molecular dynamics simulations and experimental validation have been used to identify peptides that can stably bind to this pocket. plos.org

Key residues within Cdk2 that are crucial for the binding of these allosteric peptide inhibitors have been identified. For example, mutagenesis studies have shown that Tyrosine 180 (Y180) and Lysine 178 (K178) of Cdk2 are critical for the binding of the peptide TAALS. plos.org Mutation of Y180 to alanine (B10760859) resulted in a complete loss of binding, while a K178A mutation led to a 50% reduction in binding. plos.org These findings indicate that the peptide binds to a pocket defined by these residues, which is located near the Cdk2/Cyclin interface and the T-loop, and subsequently induces allosteric effects that disrupt the complex. plos.org

Allosteric Binding Site LocationKey Cdk2 ResiduesMechanism of InhibitionReference
Near the Cdk2/Cyclin interface and T-loopY180, K178Weakens Cdk2/Cyclin complex formation plos.org

Structure-Activity Relationship (SAR) Studies for Optimized Peptide Design

Building upon the structural understanding of peptide-protein interactions, SAR studies are crucial for optimizing the design of inhibitory peptides with enhanced properties. These studies involve systematic modifications of the peptide sequence and structure to improve affinity, specificity, stability, and cellular uptake.

Systematic modifications of peptide sequences have led to the development of inhibitors with improved affinity for the Cdk2/Cyclin complex. For example, in the context of peptides targeting the cyclin binding groove, the substitution of native amino acids with non-natural ones has been explored. Replacing a native phenylalanine with 4-fluorophenylalanine in the RRLIF-derived peptide resulted in a two-fold increase in binding affinity to both CDK2/cyclin A and CDK4/cyclin D1 complexes. acs.org

Furthermore, N-methylation of the peptide backbone has been investigated to improve druglike properties. For instance, N-methylation of the phenylalanine backbone in a β-Leu-containing peptide demonstrated enhanced inhibition of Cdk2/Cyclin A. acs.org These studies demonstrate that iterative modifications based on SAR data can lead to more potent peptide inhibitors.

Peptide ModificationEffect on Cdk2/Cyclin A InhibitionReference
Phenylalanine to 4-fluorophenylalanine substitution2-fold increase in binding affinity acs.org
N-methylation of Phenylalanine backboneEnhanced inhibition acs.org

A major hurdle for the therapeutic application of peptide-based inhibitors is their inherent susceptibility to proteolytic degradation and poor cell membrane permeability. To overcome these limitations, various chemical modifications have been employed.

To enhance the cellular uptake of Cdk2/Cyclin inhibitory peptides, they have been conjugated to cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including other peptides, into the cytoplasm.

The protein transduction domain of the HIV-1 Tat protein is a widely used CPP. nih.gov When a peptide inhibitor derived from the alpha5 helix of cyclin A, termed C4, was coupled with the Tat protein transduction domain, the resulting conjugate was able to block the proliferation of tumor cell lines. nih.gov Similarly, other studies have shown that Tat-fused peptides, such as Tat-LDL and Tat-LFG, can efficiently enter cells and induce apoptosis in transformed cells, demonstrating their potential as antineoplastic agents. medchemexpress.comnih.gov Another example is the PEP8-TAT2 peptide, which effectively transduces into HeLa cells, inhibits cellular cyclin-Cdk2 activity, and arrests the cell cycle at the G1/S transition. nih.gov These findings underscore the utility of CPP conjugation as a viable strategy to improve the biological activity of Cdk2/Cyclin inhibitory peptides. nih.govnih.govnih.gov

Modifications for Improved Biological Stability and Cellular Uptake

Development of Stapled Peptides and Peptidomimetics

The inhibition of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy, particularly in the context of Cdk2/Cyclin complexes where the interaction is crucial for kinase activation. However, the large and relatively featureless surfaces of these interfaces present a challenge for traditional small molecule inhibitors. Stapled peptides and peptidomimetics offer a compelling solution by mimicking the alpha-helical secondary structures often found at the core of PPIs.

Stapled Peptides:

Stapled peptides are synthetic peptides in which the alpha-helical structure is conformationally locked by a covalent linkage, typically an all-hydrocarbon staple. This "staple" enhances the peptide's helicity, proteolytic resistance, and cell permeability, thereby overcoming many of the limitations of natural peptides as therapeutic agents. The design of these peptides involves strategically placing non-natural amino acids with reactive side chains within the peptide sequence, which are then covalently linked.

While the development of stapled peptides specifically targeting the Cdk2/Cyclin interface is an area of active research, the principles have been successfully applied to other cyclin-dependent kinases. For instance, a stapled peptide derived from the C helix of CDK4 has been designed to target the interface with cyclin D1. This peptide demonstrated a stabilized helical conformation and high-affinity binding to cyclin D1. plos.org Furthermore, it was shown to readily penetrate cultured cells and inhibit the kinase activity of CDK4. plos.org A peptide derived from the PSTAIRE helix of Cdk2 has also been shown to efficiently and specifically inhibit the Cdk2/Cyclin A complex, highlighting the potential of targeting this interface. nih.gov

The table below summarizes key characteristics of stapled peptides designed to inhibit CDK/Cyclin interactions, drawing parallels for the potential design of Cdk2-specific inhibitors.

Peptide Target Peptide Origin Stapling Strategy Key Findings Reference
CDK4/Cyclin D1C helix of CDK4All-hydrocarbon stapleStabilized alpha-helix, high affinity for Cyclin D1, cell penetration, inhibition of CDK4 kinase activity. plos.orgibmmpeptide.com
Cdk2/Cyclin APSTAIRE helix of Cdk2Not specified as stapled, but a key interaction motifEfficient and specific inhibition of Cdk2/Cyclin A. nih.gov

Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as stability and oral bioavailability. In the context of Cdk2/Cyclin inhibition, research has focused on designing peptidomimetics that mimic the binding motifs of natural Cdk inhibitors, such as p21Waf1/Cip1 and p27Kip1. These endogenous proteins contain specific sequences that bind to the cyclin groove on Cyclin A, preventing substrate recruitment and inhibiting Cdk2 activity.

An octapeptide inhibitor, HAKRRLIF, derived from p21Waf1, has been a key focus of peptidomimetic design. This peptide binds to the cyclin binding groove on Cdk2/Cyclin A. nih.gov Efforts have been made to create smaller, more drug-like molecules that retain the key interactions of this peptide. For example, benzamide-capped peptidomimetics have been developed as non-ATP competitive inhibitors of Cdk2. nih.gov

Similarly, the Leu-Phe-Gly (LFG) motif from p27Kip1 is known to be crucial for binding to the cyclin-binding groove of Cyclin A. nih.gov Peptidomimetics have been designed to mimic this motif, aiming to block the substrate recruitment site on Cyclin A and thus inhibit Cdk2 activity in a non-ATP-competitive manner. nih.gov

The following table details examples of peptidomimetics developed as Cdk2/Cyclin inhibitors.

Peptidomimetic Type Derived From Target Site Mechanism of Action Reference
Benzamide-cappedp21Waf1 (HAKRRLIF motif)Cyclin A binding grooveDisrupts Cdk2-Cyclin A interaction, non-ATP competitive. nih.gov
LFG-motif mimeticp27Kip1Cyclin A binding grooveBlocks substrate recruitment, non-ATP competitive. nih.gov

Computational Approaches in Peptide Design and Optimization

Computational methods play a pivotal role in the rational design and optimization of Cdk2/Cyclin inhibitory peptides. These approaches allow for the prediction of binding affinities, the elucidation of binding modes, and the iterative refinement of peptide sequences and structures to enhance their inhibitory potency and drug-like properties.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cdk2/Cyclin inhibitors, docking is used to screen virtual libraries of peptides or peptidomimetics against the three-dimensional structure of the Cdk2/Cyclin A or Cdk2/Cyclin E complex. The goal is to identify compounds that bind with high affinity to key interaction sites, such as the cyclin binding groove. For instance, short peptides have been designed to target a non-catalytic pocket near the interface of the Cdk2/Cyclin complex, and their binding modes have been explored using docking simulations. plos.org

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the dynamic nature of the interactions between a peptide inhibitor and the Cdk2/Cyclin complex. By simulating the movements of atoms over time, MD can reveal conformational changes in both the peptide and the protein upon binding, the stability of the complex, and the key residues involved in the interaction. For example, MD simulations have been used to refine the docked poses of p27-derived peptidomimetics in the cyclin-binding groove of Cyclin A, confirming the stability of the complex. nih.gov Furthermore, dynamical network analysis based on MD simulations has been employed to understand how peptide binding to an allosteric site can weaken the Cdk2/Cyclin complex formation. plos.org

The table below illustrates the application of these computational methods in the study of Cdk2/Cyclin inhibitors.

Computational Method Application Key Insights Reference
Molecular DockingVirtual screening of peptide libraries against Cdk2/Cyclin.Identification of potential high-affinity binders and their binding poses. plos.org
Molecular Dynamics (MD) SimulationsRefinement of docked complexes and analysis of complex stability.Understanding of conformational changes upon binding and the dynamic nature of the interaction. plos.orgnih.gov

Fragment-Based Design: This approach involves identifying small chemical fragments that bind to specific sub-pockets of the target protein. These fragments can then be grown or linked together to create a more potent lead compound. In the context of Cdk2, fragment-based screening has been used to identify starting points for the design of inhibitors that target the ATP-binding site. This strategy can also be applied to the design of peptide-based inhibitors by identifying fragments that mimic the key interacting residues of a known inhibitory peptide.

Iterative Optimization Strategies (e.g., REPLACE): The "REplacement with Partial Ligand Alternatives using Computation Enrichment" (REPLACE) strategy is a powerful iterative approach for converting peptidic inhibitors into more drug-like molecules. nih.gov This method involves the following steps:

Identify a lead peptide inhibitor with a known binding mode to the target protein.

Truncate the peptide to remove certain amino acid residues.

Computationally screen libraries of non-peptidic fragments to find replacements that can mimic the interactions of the removed residues.

Synthesize and test the new hybrid peptide-small molecule inhibitors.

This strategy has been successfully applied to inhibitors of the Cdk2/Cyclin A interaction. Starting with the p21-derived octapeptide HAKRRLIF, researchers have used REPLACE to substitute parts of the peptide with small molecule fragments, leading to the development of more potent and drug-like inhibitors. nih.gov For example, the N-terminal tetrapeptide of HAKRRLIF has been successfully replaced with groups that interact with either a hydrophobic pocket or an arginine-binding site in the cyclin groove. nih.gov

The following table provides an overview of the REPLACE strategy as applied to Cdk2/Cyclin inhibitors.

Strategy Starting Molecule Modification Outcome Reference
REPLACEp21-derived peptide (HAKRRLIF)Truncation and replacement of N-terminal residues with non-peptidic fragments.Generation of potent and more drug-like hybrid inhibitors of Cdk2/Cyclin A. nih.gov
REPLACEp21-derived peptide (HAKRRLIF)Conversion to an N-capped and C-capped dipeptide.Development of peptidomimetics with improved properties. nih.gov

Preclinical Efficacy and in Vivo Applications of Cdk2/cyclin Inhibitory Peptides

Evaluation in Animal Models of Disease

The therapeutic potential of inhibiting Cyclin-Dependent Kinase 2 (CDK2) and its cyclin partners has been investigated in various preclinical animal models, particularly in the context of cancer. These studies provide crucial insights into the in vivo efficacy of Cdk2/Cyclin inhibitory peptides and small molecules.

Efficacy in Xenograft Models of Cancer

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. Several studies have demonstrated the anti-tumor effects of CDK2 inhibitors in these models. For instance, the compound dinaciclib, an inhibitor of CDK1, CDK2, CDK5, and CDK9, has shown significant efficacy against a range of solid tumors in mouse xenograft models at doses below the maximum tolerated level. nih.gov Similarly, AT7519, an inhibitor of multiple CDKs including CDK2, has demonstrated excellent anti-tumor efficacy in human colorectal cancer xenograft models, leading to extensive tumor regression. nih.gov

In the context of leukemia, targeting CDK2 has also shown promise. In a study using THP1 xenograft mice, CDK2 knockout significantly reduced leukemia cell proliferation and prolonged survival. nih.gov Furthermore, treatment with a compound identified as a CDK2 complex disruptor inhibited leukemia development in these xenograft models, highlighting the dependence of these cancer cells on CDK2 for proliferation. nih.gov

A pyrazolo[1,5-a]pyrimidine-derived compound, BS-181, which is a highly selective inhibitor of CDK7 but also inhibits CDK2 at higher concentrations, has demonstrated anti-tumor effects in vivo. nih.gov

Assessment of Tumor Growth Inhibition

The assessment of tumor growth inhibition is a primary endpoint in preclinical xenograft studies. Inhibition of CDK2 has been shown to lead to cell cycle arrest, apoptosis, and consequently, a reduction in tumor volume. For example, treatment with the CDK2/1 inhibitors NU2058 and NU6102 reduced CDK2-mediated phosphorylation of the retinoblastoma protein (pRb), suppressed E2F transcriptional activity, and ultimately led to cell death in both anti-estrogen-sensitive and resistant breast cancer cells. nih.gov This resulted in a G2/M arrest, indicative of combined CDK1/2 inhibition. nih.gov

Similarly, the natural compound icaritin (B1674259) has been shown to inhibit the formation of the CDK2/cyclin E complex and CDK2 activation, leading to cell cycle arrest and increased apoptosis of tumor cells. nih.gov This effect was confirmed in vivo where icaritin treatment suppressed tumor growth. nih.gov

The table below summarizes the findings from selected preclinical studies on CDK2 inhibitors.

Compound/PeptideCancer ModelKey Findings
Dinaciclib Solid tumors (mouse xenografts)Improved efficacy against solid tumors with doses below the maximally tolerated level. nih.gov
AT7519 Colorectal cancer (human xenografts)Excellent anti-tumor efficacy, extensive tumor regression, and increased PARP cleavage. nih.gov
CDK2 Knockout Leukemia (THP1 xenografts)Significant reduction in leukemia cell proliferation and prolonged survival. nih.gov
NU2058 & NU6102 Breast cancer (cell lines)Reduced CDK2-mediated phosphorylation of pRb, suppressed E2F activity, induced cell death, and caused G2/M arrest. nih.gov
Icaritin Tumor cellsInhibited CDK2/cyclin E complex formation, led to cell cycle arrest and increased apoptosis. nih.gov
BS-181 Cancer cell linesInhibited phosphorylation of CDK7 substrates, promoted cell cycle arrest and apoptosis, and showed in vivo anti-tumor effects. nih.gov

Combination Therapeutic Strategies

To enhance efficacy and combat drug resistance, Cdk2/Cyclin inhibitory peptides are being explored in combination with other therapeutic agents.

Synergistic Effects with Existing Therapeutic Agents

Combining CDK2 inhibitors with existing therapies has shown promise in preclinical models. For instance, in the context of breast cancer, combining CDK4/6 inhibitors with endocrine therapy has dramatically improved survival outcomes. accscience.com The addition of a CDK2 inhibitor to this regimen is a logical next step, particularly in cases of resistance. Preclinical studies have shown that the combination of a selective CDK4 inhibitor with a selective CDK2 inhibitor, alongside endocrine therapy, may overcome resistance to prior CDK4/6 inhibitors. youtube.com

The natural flavonoid quercetin (B1663063) has also demonstrated synergistic activity with chemotherapy. dovepress.com It can enhance the therapeutic effect of drugs like 5-fluorouracil (B62378) and reduce their side effects. dovepress.com This suggests a potential role for combining CDK2 inhibitory peptides with conventional chemotherapy to improve treatment outcomes.

Potential for Overcoming Resistance Mechanisms (e.g., to CDK4/6 Inhibitors)

A significant challenge in cancer therapy is the development of drug resistance. Resistance to CDK4/6 inhibitors is a growing clinical problem, and activation of CDK2 is a key mechanism driving this resistance. nih.govyoutube.com Tumors can bypass the G1 arrest induced by CDK4/6 inhibitors through the activation of the cyclin E-CDK2 axis. nih.gov

Therefore, inhibiting CDK2 presents a rational strategy to overcome resistance to CDK4/6 inhibitors. nih.gov Studies have shown that in cells resistant to CDK4/6 inhibitors, there are higher levels of CDK2 activity. nih.gov The addition of a CDK2 inhibitor can re-sensitize these resistant tumors to the effects of CDK4/6 inhibitors. nih.govelifesciences.org

A first-in-class selective inhibitor of CDK2, 4, and 6, has shown promising preliminary anti-tumor activity in patients who have progressed on CDK4/6 inhibitors, supporting the hypothesis that targeting CDK2 can mitigate resistance. youtube.com The combination of a CDK4 selective inhibitor and a CDK2 selective inhibitor has also demonstrated promising anti-tumor activity in heavily pre-treated metastatic breast cancer patients. youtube.com

The table below outlines strategies to overcome CDK4/6 inhibitor resistance involving CDK2 inhibition.

Resistance MechanismCombination StrategyRationale
Cyclin E-CDK2 axis activationAddition of a CDK2 inhibitor to CDK4/6 inhibitor therapyDirectly targets the bypass pathway responsible for resistance. nih.gov
Increased CDK2 activity in resistant cellsCombination of CDK2 inhibitors with CDK4/6 inhibitorsRe-sensitizes tumors to CDK4/6 inhibition. nih.gov
RB1 lossCombination of cyclin E-CDK2 axis inhibitors and CDK4/6 inhibitorsMay reverse resistance in patients with loss of RB. nih.gov

Role in Specialized Biological Contexts

Beyond their application in cancer, the fundamental role of CDK2 in cell cycle regulation suggests its potential involvement in other biological processes. While the primary focus of Cdk2/Cyclin inhibitory peptide research is oncology, their effects in other specialized contexts are an emerging area of investigation. For example, CDK2 is essential for meiosis, and its absence leads to sterility in mice, indicating a critical role in reproductive biology. nih.gov Further research may uncover novel applications for Cdk2/Cyclin inhibitory peptides in non-cancerous proliferative disorders or other conditions where cell cycle dysregulation is a contributing factor.

Investigations in Reproductive Biology (e.g., Male Contraception)

The essential role of Cdk2 in spermatogenesis makes it a viable target for the development of non-hormonal male contraceptives. nih.gov Mouse models have been fundamental in establishing this rationale; male mice lacking the Cdk2 gene are sterile, indicating that inhibiting this protein could effectively block sperm production. technologynetworks.com Similarly, Cdk2's interaction with a protein partner called Speedy 1 (SPY1) during the pachytene stage of meiosis is crucial, and disrupting this interaction is a key strategy for contraceptive development. nih.gov

Researchers are actively developing selective Cdk2 inhibitors, including peptides and small molecules, to induce a reversible sterile phenotype.

Key Research Findings:

Allosteric Inhibition: A significant area of research focuses on allosteric inhibitors, which bind to a site on the Cdk2 protein other than the active ATP-binding site. nih.gov This approach offers the potential for greater selectivity, a critical factor for a contraceptive agent. nih.govnih.gov

Sperm Count Reduction: In a notable preclinical study, an optimized allosteric Cdk2 inhibitor, EF-4-177, was administered to mice. After a 28-day period, the animals exhibited a 45% reduction in sperm count, demonstrating a tangible contraceptive effect. technologynetworks.com

Recapitulating Genetic Knockout: In ex vivo studies using mouse testicular explants, potent and selective allosteric inhibitors of Cdk2 were shown to replicate the cellular effects observed in mice genetically deficient in Cdk2 (Cdk2-/-), further validating the therapeutic strategy. nih.gov

Table 1: Preclinical Data for Cdk2 Inhibitors in Male Contraception Research

Compound/Inhibitor Model System Key Finding Citation
EF-4-177 Mouse Reduced sperm count by 45% after 28 days of exposure. technologynetworks.com
Allosteric Anthranilic Acid Inhibitors Mouse Testicular Explants Recapitulated the phenotype of Cdk2-deficient spermatocytes. nih.gov
General Cdk2 Deficiency Knockout Mouse Model Male mice are sterile, establishing Cdk2 as a viable target. technologynetworks.com

Exploration in Non-Oncological Proliferative Disorders

The function of Cdk2 in driving cell cycle progression is also implicated in non-cancerous conditions involving abnormal cell growth, such as vascular restenosis. Restenosis is the re-narrowing of an artery after a procedure like angioplasty, often caused by the proliferation of vascular smooth muscle cells (VSMCs). bioworld.comcsic.es Inhibiting Cdk2 is therefore being explored as a method to prevent this complication. bioworld.com

Key Research Findings:

Inhibition of VSMC Proliferation: A class of purine-based Cdk2 inhibitors has demonstrated efficacy in blocking the proliferation of VSMCs. One compound, CVT-2584, was particularly potent in this regard. bioworld.com

Prevention of Neointimal Thickening: In a rat model of restenosis following balloon angioplasty, selected Cdk2 inhibitors, including CVT-313 and CVT-2584, were highly effective at inhibiting the thickening of the neointima, the new layer of tissue that forms and causes the artery to narrow. bioworld.comcsic.es This provides direct in vivo evidence of the therapeutic potential of Cdk2 inhibition in a cardiovascular context.

Upregulation in Disease Models: The significance of Cdk-related pathways in vascular proliferative diseases is highlighted by the observation that proteins like Cdk2 are expressed in human VSMCs within atherosclerotic and restenotic tissues. csic.es Furthermore, in a rat model of pulmonary arterial hypertension, a condition also characterized by VSMC proliferation, related cell cycle proteins were shown to be upregulated. mdpi.comnih.gov

Table 2: Preclinical Efficacy of Cdk2 Inhibitors in Vascular Proliferative Models

Compound/Inhibitor Model System Key Finding Citation
CVT-313 Rat Restenosis Model Effectively inhibited neointima thickening. bioworld.com
CVT-2584 Rat Restenosis Model Effectively inhibited neointima thickening; more potent than CVT-313 in inhibiting VSMC proliferation. bioworld.com
p21 and p27 Rat/Porcine Angioplasty Models Endogenous Cdk inhibitors found to be induced at time points correlating with reduced Cdk2 activity and a decline in VSMC proliferation. csic.es

Advanced Methodologies for Research on Cdk2/cyclin Inhibitory Peptide I

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in determining the direct inhibitory effects of a peptide on its target enzyme and in quantifying the binding affinity between the inhibitor and the Cdk2/cyclin complex.

In Vitro Kinase Activity Assays (IC50 determination)

In vitro kinase activity assays are employed to measure the concentration of an inhibitor required to reduce the enzyme's activity by half, known as the IC50 value. These assays typically involve the recombinant Cdk2/cyclin A or Cdk2/cyclin E complex, a substrate (such as a histone H1-derived peptide or a fragment of the Retinoblastoma protein, Rb), and ATP. nih.govnih.gov The extent of substrate phosphorylation is quantified, often using methods like radiometric assays with ³³P-ATP or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction. nih.govreactionbiology.com

For instance, a study on a series of pyrazole-based inhibitors of Cdk2/cyclin A2 utilized the ADP-Glo™ kinase assay system to determine their inhibitory potential. rsc.org The percentage of remaining enzyme activity was measured, and for the most promising compounds, the IC50 values were calculated. rsc.org

Table 1: In Vitro Kinase Activity of Selected Cdk2/Cyclin A2 Inhibitors

Compound IC50 (µM) against Cdk2/cyclin A2
Compound 9 0.96
Compound 7d 1.47
Compound 7a 2.01
Compound 4 3.82
Compound 8b 18.65

This table presents the IC50 values for several pyrazole-based compounds, demonstrating their varying potencies as Cdk2/cyclin A2 inhibitors. rsc.org

Protein-Protein Interaction Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of protein-protein interactions in real-time without the need for labels. nih.gov In the context of Cdk2/Cyclin Inhibitory Peptide I, SPR is used to measure the association (k_on) and dissociation (k_off) rate constants of the peptide binding to the Cdk2/cyclin complex. From these values, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. nih.govresearchgate.net

In a typical SPR experiment, the Cdk2/cyclin A complex is immobilized on a sensor chip, and solutions containing the inhibitory peptide at various concentrations are flowed over the surface. nih.gov The binding and dissociation are monitored as changes in the SPR signal.

For example, the interaction between the irreversible inhibitor NU6300 and immobilized Cdk2/cyclin A was analyzed using SPR. nih.gov The sensorgrams showed that the interaction appeared reversible over short time scales, allowing for the estimation of kinetic constants for the initial non-covalent binding. nih.gov

Table 2: Kinetic Parameters of Inhibitor Binding to Cdk2/cyclin A via SPR

Compound k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM)
NU6300 1.2 x 10⁵ 0.09 750
NU6310 (non-covalent analog) 1.5 x 10⁵ 0.08 530

This table displays the kinetic and affinity constants for the interaction of NU6300 and its non-covalent counterpart with Cdk2/cyclin A, as determined by SPR analysis. nih.gov

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of a Cdk2/Cyclin inhibitory peptide in a more biologically relevant context, such as within a living cell. These assays can determine the peptide's impact on cell cycle progression, viability, and the induction of programmed cell death (apoptosis).

Cell Cycle Analysis via Flow Cytometry (DAPI staining)

Flow cytometry is a technique used to analyze the physical and chemical characteristics of a population of cells. youtube.com For cell cycle analysis, cells are treated with the inhibitory peptide, fixed, and stained with a fluorescent DNA-binding dye like 4',6-diamidino-2-phenylindole (DAPI) or propidium (B1200493) iodide (PI). youtube.comnih.govresearchgate.net The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G1, S, and G2/M phases of the cell cycle. youtube.comyoutube.com

Treatment of cancer cells with a Cdk2 inhibitor can lead to an arrest at a specific phase of the cell cycle. For example, in a study on the diketopiperazine derivative 5-3, flow cytometry analysis of MV4-11 cells showed a dose-dependent increase in the percentage of cells in the G1 phase, indicating a G1 cell cycle arrest. mdpi.com

Table 3: Effect of Compound 5-3 on Cell Cycle Distribution in MV4-11 Cells

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control 46.1 47.9 6.0
100 nM Compound 5-3 62.1 32.8 5.1
200 nM Compound 5-3 70.4 24.3 5.3
400 nM Compound 5-3 70.6 23.3 6.1

This table illustrates the shift in cell cycle phase distribution upon treatment with compound 5-3, as determined by flow cytometry. mdpi.com

Apoptosis Detection Methods

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. rupress.org The induction of apoptosis by a Cdk2/Cyclin inhibitory peptide can be assessed through various methods. One common technique is flow cytometry using Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.

For example, treatment of diffuse large B-cell lymphoma (DLBCL) cells with the Cdk2 inhibitor CVT-313 was shown to induce apoptosis. nih.gov This was further confirmed by demonstrating that depletion of Cdk2 using small interfering RNA (siRNA) also resulted in apoptosis in these cells. nih.gov The mechanism was linked to the downregulation of the anti-apoptotic protein Mcl-1. nih.gov

Structural Characterization Techniques

To comprehend how a peptide inhibits the Cdk2/Cyclin complex, it is essential to visualize their interaction at an atomic level. Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

X-ray Crystallography of Peptide-CDK2/Cyclin Complexes

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of protein-ligand complexes. For this compound, this method involves co-crystallizing the peptide with the Cdk2/Cyclin A or Cdk2/Cyclin E protein complex and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map allows for the precise modeling of the atomic positions of both the peptide and the protein complex. nih.gov

Crystallographic studies have revealed that inhibitory peptides can target different sites on the Cdk2/Cyclin complex. Many inhibitors bind in the ATP-binding pocket of Cdk2, mimicking the interactions of ATP. nih.govnih.gov Others may target substrate recruitment sites, such as the hydrophobic groove on cyclins that binds "RXL" (Arg-X-Leu) motifs found in natural substrates like p27Kip1. nih.govnih.govnih.gov The structural data illuminates the critical hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the peptide in the binding pocket. scitechnol.comscitechnol.com This information is crucial for rationally designing next-generation inhibitors with enhanced potency and selectivity. nih.govnih.gov

Table 1: Key Findings from X-ray Crystallography of Peptide-CDK2/Cyclin Complexes

Feature Description Supporting Insights
Binding Site The peptide can occupy the ATP-binding site of CDK2 or the substrate recruitment site on the cyclin subunit. nih.govnih.gov Targeting the cyclin's substrate recruitment site can offer an alternative strategy to traditional ATP-competitive inhibition. nih.gov
Key Interactions Hydrogen bonds with the kinase hinge region (e.g., Leu83) are common for ATP-site inhibitors. nih.gov For cyclin-binding peptides, interactions with hydrophobic patches and specific residues like Glu220 are critical. nih.gov The precise geometry of these interactions determines the peptide's affinity and inhibitory power. scitechnol.com
Conformational Changes Peptide binding can induce or stabilize specific conformations of the Cdk2/Cyclin complex, such as the arrangement of the glycine-rich loop. nih.govacs.org Cyclic peptides often show higher potency because their constrained structure reduces the entropic penalty of binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy provides complementary data to X-ray crystallography, offering unique insights into the structure, dynamics, and interactions of molecules in solution. nih.gov This is particularly valuable for studying peptides, which can be highly flexible. mdpi.comdigitellinc.com Using NMR, researchers can analyze the conformational ensemble of the this compound, both in its free state and when bound to its target.

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide distance restraints between protons, which are used to calculate the peptide's three-dimensional structure in solution. digitellinc.com Furthermore, by monitoring changes in the NMR signals of the Cdk2/Cyclin complex upon addition of the peptide (a technique known as chemical shift perturbation), scientists can precisely map the binding interface. nih.gov NMR is a leading technique for characterizing the conformational preferences of flexible peptides that may not be easily crystallized. nih.gov

Omics-Based Approaches

To understand the broader biological impact of inhibiting Cdk2, researchers employ "omics" technologies. These approaches provide a global view of the changes occurring within a cell at the level of genes (genomics), RNA transcripts (transcriptomics), and proteins (proteomics).

Gene Expression Profiling (e.g., Microarray, RNA-Seq) for Biomarker Identification

Gene expression profiling techniques, such as DNA microarrays and RNA-Sequencing (RNA-Seq), are used to measure how the activity of thousands of genes changes in response to treatment with a Cdk2/Cyclin inhibitory peptide. By comparing the gene expression patterns of treated versus untreated cancer cells, researchers can identify a molecular "signature" of the peptide's activity.

This signature often includes the downregulation of genes essential for cell cycle progression and the upregulation of genes involved in apoptosis (programmed cell death). nih.gov This information is critical for identifying potential biomarkers that could predict which patients are most likely to respond to the therapy or for monitoring the drug's effect during treatment. The expression of genes encoding cyclin-dependent kinase inhibitors, such as p15INK4b, is known to be involved in regulating the G1/S transition of the cell cycle. wikipedia.org

Table 2: Gene Sets Commonly Modulated by CDK2 Inhibition

Gene Set / Pathway Typical Regulation Biological Implication
Cell Cycle Progression Down-regulated Inhibition of cell division and proliferation (e.g., G1/S arrest). nih.govwikipedia.org
Apoptosis Up-regulated Induction of programmed cell death in cancer cells. nih.gov
DNA Damage Response Modulated Alteration of cellular repair mechanisms, which can create vulnerabilities.

Proteomics for Pathway Analysis and Target Engagement

Proteomics involves the large-scale analysis of proteins within a cell. Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins and their post-translational modifications, such as phosphorylation, after treatment with a Cdk2/Cyclin inhibitory peptide.

A key application of proteomics in this context is to confirm "target engagement"—that is, to verify that the peptide is binding to Cdk2 and inhibiting its kinase activity within the cell. This is often done by measuring a decrease in the phosphorylation levels of known Cdk2 substrates. mdpi.com Proteomics can also provide a broader view of the peptide's effects on cellular signaling networks, helping to elucidate its full mechanism of action and identify potential off-target effects or unexpected therapeutic opportunities.

In Vivo Pharmacodynamic (PD) Modeling

Before a potential drug can be tested in humans, its effects must be studied in living organisms, typically in animal models of disease. In vivo pharmacodynamic (PD) modeling establishes the relationship between the drug concentration in the body and the magnitude of its pharmacological effect over time.

For a Cdk2/Cyclin inhibitory peptide, PD studies involve administering the peptide to animal models (e.g., mice with tumors) and collecting tissue samples at various time points. These samples are then analyzed for specific biomarkers that reflect the peptide's biological activity. The goal is to understand how the peptide affects the tumor tissue and to optimize the dosing regimen to achieve the desired therapeutic effect. For example, studies may measure the inhibition of Cdk2/cyclin A2 activity and the subsequent induction of apoptosis in cancer cells. nih.gov

Table 3: Examples of Pharmacodynamic Biomarkers for Cdk2 Inhibition

Biomarker Measurement Purpose
Phospho-Retinoblastoma (pRb) Decrease in phosphorylation Confirms inhibition of the Cdk2 pathway (Target Engagement). nih.gov
Ki-67 Decrease in protein levels Measures a reduction in cell proliferation (Efficacy Marker).
Cleaved Caspase-3 Increase in protein levels Measures the induction of apoptosis (Efficacy Marker).
Phospho-FLT3, -STAT5, -ERK Decrease in phosphorylation Can be used to assess downstream pathway modulation and potential off-target effects. mdpi.com

Assessment of Target Modulation in Animal Tissues

The evaluation of a therapeutic agent's success in preclinical animal models hinges on demonstrating that the agent effectively engages its intended molecular target within the tumor tissue. For this compound, a non-ATP competitive inhibitor, this involves assessing the direct and downstream consequences of its binding to the Cdk2/cyclin A and Cdk2/cyclin E complexes. sigmaaldrich.com Methodologies to confirm target modulation in vivo are critical for establishing a mechanistic link between drug administration and biological effect.

A primary method for assessing target engagement is the direct measurement of the phosphorylation status of key Cdk2 substrates. The retinoblastoma protein (Rb) is a canonical substrate of Cdk2. Inhibition of Cdk2 is expected to lead to a reduction in the phosphorylation of Rb at specific sites (e.g., Serine 807/811). This can be quantified in tumor tissue lysates collected from treated animals at various time points post-administration. Techniques such as Western blotting and immunohistochemistry (IHC) are standard for this analysis, providing both quantitative and spatial information on target inhibition within the tumor microenvironment.

Beyond direct substrate phosphorylation, target modulation can be assessed by analyzing the expression of genes regulated by the E2F family of transcription factors, which are controlled by Rb. Inhibition of Cdk2/Rb signaling would be expected to alter the expression of E2F target genes involved in cell cycle progression and DNA synthesis. Quantitative real-time PCR (qRT-PCR) or broader transcriptomic analyses like microarray or RNA-sequencing can be performed on tumor tissues to identify a gene expression signature indicative of Cdk2 inhibition. For instance, studies on other CDK inhibitors have successfully used genomics-based approaches to identify dose-responsive pharmacodynamic biomarkers in preclinical models, which were then validated in clinical samples. glpbio.com

Another layer of assessment involves examining the formation of the Cdk2/cyclin complexes themselves. Since this compound is designed to disrupt this protein-protein interaction, co-immunoprecipitation (Co-IP) assays on tumor lysates can be employed. sigmaaldrich.com A successful therapeutic intervention would be demonstrated by a decrease in the amount of cyclin A or cyclin E that co-precipitates with Cdk2 in samples from treated animals compared to vehicle-treated controls.

The table below illustrates how data on target modulation in animal tumor tissues might be presented, using hypothetical data for this compound based on established methods for CDK inhibitors.

Table 1: Illustrative Assessment of Cdk2 Target Modulation in Xenograft Tumor Tissue

Analytical MethodBiomarkerEndpoint MeasuredExpected Outcome with this compound
Immunohistochemistry (IHC)Phospho-Rb (Ser807/811)Percentage of p-Rb positive cellsDose-dependent decrease
Western BlotPhospho-Rb (Ser807/811)Relative band intensity vs. total RbDose-dependent decrease
Co-immunoprecipitationCdk2/Cyclin E ComplexAmount of co-precipitated Cyclin EDose-dependent decrease
qRT-PCRCCNB1 (Cyclin B1) mRNAFold change relative to controlDose-dependent decrease
qRT-PCRMKI67 (Ki-67) mRNAFold change relative to controlDose-dependent decrease

Correlation of PD Markers with Efficacy Outcomes

A critical step in the preclinical development of this compound is to establish a clear relationship between the pharmacodynamic (PD) markers of its activity and its therapeutic efficacy. This correlation provides evidence that the observed anti-tumor effects are a direct result of on-target activity and helps define the level of target engagement required for a therapeutic response. The primary efficacy outcome in animal models is typically tumor growth inhibition (TGI) or tumor regression.

For example, a strong correlation would be demonstrated if animal groups showing a greater than 50% reduction in phospho-Rb levels in their tumors also exhibit significant tumor growth inhibition, while groups with minimal phospho-Rb reduction show little to no effect on tumor growth. This relationship can be used to establish a "therapeutic window" or a minimum required level of target engagement needed for efficacy.

The following table provides an illustrative example of how PD marker data could be correlated with efficacy outcomes in a xenograft model treated with this compound.

Table 2: Illustrative Correlation of Pharmacodynamic (PD) Markers with Anti-Tumor Efficacy

Treatment Group (Dose)Mean p-Rb Inhibition (%) (Tumor Tissue, 4h post-dose)Mean Ki-67 Index (%) (Tumor Tissue, 24h post-dose)Tumor Growth Inhibition (TGI) (%) (Day 21)
Vehicle Control0%85%0%
Low Dose25%60%30%
Medium Dose60%35%75%
High Dose95%10%98% (with 15% regression)

This analysis is fundamental for the rational development of this compound, providing a basis for dose selection and biomarker strategy for potential future clinical trials.

Challenges and Future Directions in Cdk2/cyclin Inhibitory Peptide Research

Overcoming Selectivity Challenges within the CDK Family

A primary hurdle in the development of Cdk2 inhibitors is achieving selectivity within the highly conserved family of cyclin-dependent kinases (CDKs). nih.gov The ATP-binding pocket, the target of many small-molecule inhibitors, is structurally very similar across different CDKs, making it difficult to design inhibitors that specifically target Cdk2 without affecting other family members. plos.orgnih.gov This lack of selectivity can lead to off-target effects and toxicity.

Peptide-based inhibitors offer a promising solution to this challenge by targeting less conserved regions outside the ATP-binding site. plos.orgnih.gov One successful approach involves designing peptides that disrupt the protein-protein interaction (PPI) between Cdk2 and its activating partner, cyclin. nih.govaacrjournals.org This can be achieved by targeting the cyclin-binding groove on the surface of the cyclin protein. nih.govnih.gov Since this groove is more variable among different cyclins than the ATP-binding pocket is among CDKs, inhibitors targeting this site can achieve greater isoform specificity. nih.gov For example, peptides derived from the natural CDK inhibitor p27Kip1, which bind to the cyclin groove, have been shown to inhibit the Cdk2/cyclin A complex. nih.gov

Another strategy to enhance selectivity is the development of allosteric inhibitors. These molecules bind to a site on the Cdk2 protein distinct from the active site, inducing a conformational change that inhibits its activity. plos.orgumn.edubiorxiv.org This allosteric pocket is often less conserved than the ATP-binding site, offering another avenue for designing highly selective inhibitors. nih.govbiorxiv.org Research has identified short peptides that can bind to a non-catalytic pocket near the Cdk2/Cyclin interface, leading to the disruption of the complex and a reduction in kinase activity. plos.org

Addressing Peptide Stability and Delivery Limitations

The inherent instability of peptides in the physiological environment presents a major obstacle to their therapeutic use. Peptides are susceptible to degradation by proteases, leading to a short half-life and reduced bioavailability. nih.gov Furthermore, their generally poor cell membrane permeability hinders their ability to reach intracellular targets like Cdk2.

To counter these limitations, researchers are employing various chemical modification strategies. One approach is the synthesis of cyclic peptides. nih.gov Cyclization can enhance peptide stability by making them less susceptible to enzymatic degradation and can also lock the peptide into a bioactive conformation, increasing its affinity for the target. nih.gov The introduction of non-natural amino acids or modifications to the peptide backbone can also improve metabolic stability. acs.org

To overcome the challenge of intracellular delivery, Cdk2 inhibitory peptides can be conjugated to cell-penetrating peptides (CPPs). nih.govnih.gov CPPs are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including other peptides, into the cytoplasm. nih.gov A well-known example is the Tat peptide, derived from the HIV-1 Tat protein, which has been successfully used to deliver a Cdk2 inhibitory peptide into tumor cell lines, where it blocked proliferation. nih.gov

Advancing the Development of Non-Peptidic Mimics

While peptide inhibitors offer advantages in terms of selectivity, their "drug-like" properties, such as oral bioavailability and metabolic stability, are often suboptimal. To bridge this gap, a key area of research is the development of non-peptidic mimics, or peptidomimetics, that retain the inhibitory activity of the original peptide but possess improved pharmacological properties. nih.gov

A powerful strategy in this area is the "REplacement with Partial Ligand Alternatives through Computational Enrichment" (REPLACE) approach. acs.orgnih.govnih.gov This method uses the three-dimensional structure of the peptide-protein complex to computationally identify small, non-peptidic fragments that can mimic the key interactions of the peptide's amino acid side chains. nih.gov These fragments are then incorporated into a scaffold to create a peptidomimetic. This strategy has been successfully used to convert peptide inhibitors of the Cdk2/cyclin A interaction into more drug-like molecules with antitumor activity. acs.orgnih.gov For instance, substituted benzoic acid derivatives have been used as a scaffold to mimic crucial peptide determinants. nih.gov

The ultimate goal is to develop small molecules that can effectively mimic the inhibitory function of larger peptides. Structure-based drug design, informed by the crystal structures of peptides bound to the Cdk2/cyclin complex, is instrumental in this process. nih.gov

Exploration of Novel Disease Applications Beyond Oncology

While the primary focus of Cdk2/cyclin inhibitory peptide research has been on cancer, emerging evidence suggests their therapeutic potential in a range of other diseases. nih.gov The role of Cdk2 in regulating processes such as inflammation and cell proliferation in non-cancerous contexts opens up new avenues for investigation.

Inflammatory Diseases: Cdk2 has been implicated in the regulation of immune responses. nih.gov Inhibition of Cdk2 has been shown to have anti-inflammatory effects and can protect against inflammatory insults. nih.govnih.gov This suggests that Cdk2/cyclin inhibitory peptides could be explored for the treatment of autoimmune disorders and other inflammatory conditions. nih.gov For instance, Cdk2 inhibition has been linked to the suppression of T-cell activation, which is a key factor in many autoimmune diseases. nih.gov

Neurodegenerative Diseases: Although research is in its early stages, the involvement of CDKs in neuronal cell cycle re-entry, a process implicated in several neurodegenerative diseases, suggests a potential therapeutic role for CDK inhibitors.

Contraception: Recent studies have highlighted the potential of selective Cdk2 inhibitors as non-hormonal contraceptives. biorxiv.orgnih.govbiorxiv.org These inhibitors have been shown to recapitulate the phenotype of Cdk2 knockout models in testicular explants, indicating their potential to disrupt spermatogenesis. biorxiv.orgbiorxiv.org

Integration with Systems Biology and Network Pharmacology Approaches

The complexity of cellular signaling networks necessitates a holistic approach to drug discovery. Systems biology and network pharmacology are powerful tools that can provide a deeper understanding of the multifaceted effects of Cdk2/cyclin inhibitory peptides.

Computational modeling and molecular dynamics simulations are being used to analyze the binding thermodynamics and conformational changes that occur when peptide inhibitors interact with the Cdk2/cyclin complex. plos.orgnih.govnih.gov These in silico methods can help in the rational design of more potent and selective inhibitors. nih.gov For example, detailed dynamical network analysis has been used to reveal how allosteric peptide inhibitors weaken the Cdk2/cyclin complex formation. plos.org

Network pharmacology can be employed to identify the broader biological pathways and networks that are modulated by Cdk2 inhibition. This can help in predicting potential on-target and off-target effects, identifying synergistic drug combinations, and discovering novel therapeutic applications. By integrating experimental data with computational models, researchers can build a comprehensive picture of how these inhibitory peptides function within the complex cellular environment.

Q & A

Q. What is the mechanistic role of Cdk2/Cyclin Inhibitory Peptide I in regulating the G1-S phase transition?

this compound disrupts the interaction between Cdk2 and cyclins (E or A), which are critical for G1-S phase progression. Cyclin E binding to Cdk2 facilitates G1-S transition, while cyclin A binding supports S-phase progression. The peptide inhibits kinase activity by targeting structural motifs, such as the T-loop or cyclin-binding groove, thereby blocking phosphorylation events required for cell cycle advancement . Experimental validation typically involves in vitro kinase assays using recombinant Cdk2/cyclin complexes and substrates like histone H1, followed by immunoblotting for phospho-specific epitopes .

Q. What structural features of this compound enable its inhibitory activity?

The peptide binds to a non-catalytic pocket near the Cdk2/cyclin interface, inducing allosteric conformational changes in the T-loop region. This disrupts cyclin binding and substrate accessibility. Structural studies (e.g., X-ray crystallography) reveal interactions with residues Y180 and K178 in Cdk2, which are critical for complex destabilization . For reproducible results, ensure peptides are synthesized with >95% purity (verified by HPLC and mass spectrometry) and stored at -80°C in DMSO to prevent aggregation .

Q. Which experimental assays are recommended to evaluate the efficacy of this compound?

  • Kinase activity assays : Measure inhibition of Cdk2/cyclin E/A phosphorylation using ATP analogs (e.g., [γ-³²P]ATP) and substrates like retinoblastoma protein (Rb) .
  • Cell cycle analysis : Treat synchronized cell lines (e.g., U2OS) with the peptide and perform flow cytometry to quantify G1/S arrest .
  • Co-immunoprecipitation : Assess disruption of endogenous Cdk2/cyclin complexes in lysates treated with the peptide .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Cdk2’s necessity in G1-S transition?

While early studies emphasized Cdk2’s role in G1-S progression, knockout models (e.g., Cdk2-null mice) show viable cells, suggesting compensatory mechanisms via Cdk1 or other kinases . To address this, use isoform-specific inhibitors (e.g., this compound vs. pan-CDK inhibitors) in combination with siRNA knockdowns. Differential effects on cell cycle markers (e.g., p27, E2F targets) can clarify context-dependent roles .

Q. What computational strategies enhance the design of next-generation Cdk2 peptide inhibitors?

Molecular dynamics (MD) simulations (5–10 ns) and AutoDock-based peptide docking can optimize binding to the non-catalytic pocket. For example, single-residue mutagenesis (e.g., TAALS → TAALD) improves binding free energy by -1.2 kcal/mol, validated via in vitro kinase assays and immunoprecipitation . Prioritize peptides with charged residues (Arg, Lys) to enhance interactions with Cdk2’s acidic surface .

Q. What methodological considerations are critical for translating in vitro findings to in vivo models?

  • Solubility and stability : Use formulations with 5% DMSO + 30% PEG300 + 5% Tween 80 to enhance peptide solubility and bioavailability in animal studies .
  • Dose calibration : Convert in vitro IC₅₀ values (e.g., 10 µM) to in vivo doses (mg/kg) using allometric scaling, adjusting for plasma protein binding .
  • Toxicity profiling : Monitor organ-specific effects (e.g., liver enzymes, hematological parameters) in xenograft models .

Q. How can batch-to-batch variability in peptide synthesis impact experimental outcomes?

Variations in salt content (e.g., TFA residues), water absorption, or impurities (e.g., truncated peptides) can alter solubility and bioactivity. Mitigate this by:

  • Requesting peptide content analysis and TFA removal (<1%) for cell-based assays .
  • Validating each batch via circular dichroism (CD) to confirm secondary structure integrity .

Q. What evidence supports the allosteric inhibition mechanism of this compound?

MD simulations show that peptide binding to the non-catalytic pocket induces T-loop rigidity, preventing cyclin-induced conformational changes required for kinase activation. Experimental validation includes fluorescence resonance energy transfer (FRET) assays to monitor real-time structural shifts in Cdk2 .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values for Cdk2 inhibitors?

Variability often arises from differences in assay conditions (e.g., ATP concentration, substrate identity). Standardize assays using the Z′-Lyte™ Kinase Assay platform with fixed ATP levels (10 µM) and recombinant Cdk2/cyclin E complexes. Cross-validate results with cellular IC₅₀ measurements using phospho-Rb (Ser807/811) as a downstream marker .

Q. Why do some studies report off-target effects of Cdk2 inhibitors on Cdk1 or Cdk4?

Peptides targeting the cyclin-binding groove may exhibit cross-reactivity due to structural homology among CDKs. To improve specificity, engineer peptides with cyclic constraints (e.g., disulfide bridges) or incorporate non-natural amino acids to sterically block non-target kinases .

Methodological Best Practices

  • Structural validation : Always pair computational predictions (e.g., docking scores) with experimental data (e.g., co-crystallography) .
  • Negative controls : Include scrambled peptide sequences in kinase assays to confirm target specificity .
  • Data transparency : Adhere to reporting standards (e.g., PICO framework) to ensure reproducibility and peer review compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.